N-desmethyldapoxetine

Serotonin transporter SSRI pharmacology IC50 determination

N-Desmethyldapoxetine (desmethyldapoxetine, DED) is the primary pharmacologically active N-demethylated metabolite of dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI) approved for on-demand treatment of premature ejaculation. DED is formed via hepatic CYP2D6- and CYP3A4-mediated N-demethylation and retains SERT inhibitory potency comparable to the parent drug, while its didesmethyl and N-oxide counterparts exhibit reduced or negligible activity.

Molecular Formula C20H22ClNO
Molecular Weight 327.8 g/mol
Cat. No. B13844177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-desmethyldapoxetine
Molecular FormulaC20H22ClNO
Molecular Weight327.8 g/mol
Structural Identifiers
SMILESCNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl
InChIInChI=1S/C20H21NO.ClH/c1-21-19(17-9-3-2-4-10-17)14-15-22-20-13-7-11-16-8-5-6-12-18(16)20;/h2-13,19,21H,14-15H2,1H3;1H/t19-;/m0./s1
InChIKeyUSKHWFSVXPFHHA-FYZYNONXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethyldapoxetine for Pharmaceutical R&D: Compound Class, Metabolism, and Core Identity


N-Desmethyldapoxetine (desmethyldapoxetine, DED) is the primary pharmacologically active N-demethylated metabolite of dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI) approved for on-demand treatment of premature ejaculation [1]. DED is formed via hepatic CYP2D6- and CYP3A4-mediated N-demethylation and retains SERT inhibitory potency comparable to the parent drug, while its didesmethyl and N-oxide counterparts exhibit reduced or negligible activity [2]. As the major active circulating metabolite, DED is central to understanding dapoxetine's overall pharmacokinetic-pharmacodynamic profile, yet accounts for less than 3% of total circulating drug-related material in plasma .

Why Dapoxetine Metabolites Cannot Be Substituted Interchangeably: N-Desmethyldapoxetine Differentiation


Although desmethyldapoxetine, didesmethyldapoxetine, and dapoxetine-N-oxide all arise from the same parent drug, they are not interchangeable in analytical, pharmacological, or regulatory contexts. DED is equipotent to dapoxetine at SERT (IC50 <1.0 nM), whereas dapoxetine-N-oxide is essentially inactive (IC50 = 282 nM) [1]. Additionally, didesmethyldapoxetine carries an in silico-predicted carcinogenic potential not shared by the monodesmethyl metabolite [2]. From a pharmacokinetic standpoint, DED's unbound AUC is only ~50% of dapoxetine's, and its unbound Cmax is ~23%, meaning that substituting one metabolite for another without accounting for exposure differences would yield invalid bioanalytical or bioequivalence conclusions . These quantitative divergences are the basis for the evidence detailed below.

Quantitative Differentiation Evidence for N-Desmethyldapoxetine Versus Dapoxetine and Co-Metabolites


SERT Inhibition Potency: N-Desmethyldapoxetine vs. Dapoxetine, Didesmethyldapoxetine, and Dapoxetine-N-Oxide

N-Desmethyldapoxetine (desmethyldapoxetine, DED) demonstrates SERT inhibition with IC50 <1.0 nM, which is at least equipotent to dapoxetine (IC50 = 1.12 nM). DED is approximately 2-fold more potent than didesmethyldapoxetine (IC50 = 2.0 nM) and over 280-fold more potent than the inactive metabolite dapoxetine-N-oxide (IC50 = 282 nM) [1]. This places DED as the only metabolite retaining full target engagement comparable to the parent molecule.

Serotonin transporter SSRI pharmacology IC50 determination

Unbound Systemic Exposure: N-Desmethyldapoxetine AUC and Cmax Relative to Dapoxetine

The unbound systemic exposure of desmethyldapoxetine (DED) is substantially lower than that of dapoxetine. Unbound AUC of DED is approximately 50% of unbound dapoxetine AUC, and unbound Cmax of DED is approximately 23% of unbound dapoxetine Cmax . Despite equipotent SERT inhibition at the molecular level, DED's lower free plasma concentration limits its contribution to total in vivo pharmacological activity.

Pharmacokinetics Unbound exposure AUC Cmax ratio

Plasma Protein Binding: Desmethyldapoxetine vs. Dapoxetine Differential Binding

Desmethyldapoxetine (DED) exhibits 98.5% binding to human serum proteins in vitro, compared with >99% binding for dapoxetine [1]. Although the absolute difference is small (~0.5 percentage points), this translates to a free fraction approximately 1.5% for DED versus <1% for dapoxetine—a ~50% or greater relative increase in unbound drug available for distribution and clearance.

Protein binding Free fraction Pharmacokinetic modeling

CYP2D6 Pharmacogenetic Clearance: Variant-Dependent Formation of N-Desmethyldapoxetine

Formation of desmethyldapoxetine via the dapoxetine N-demethylation pathway is highly dependent on CYP2D6 genotype. Among 22 novel CYP2D6 variants tested in vitro, only 2D6*89 and E215K retained near-normal intrinsic clearance relative to wild-type CYP2D6*1 (92.81% and 97.70%, respectively). The remaining 20 variants exhibited markedly decreased clearance, ranging from 20.44% to 90.90% of wild-type [1]. For the parallel N-oxidation pathway (producing dapoxetine-N-oxide), only 3 of 22 variants showed no significant decrease, with clearance ranging from 27.56% to 109.98% of wild-type.

CYP2D6 polymorphism Metabolic clearance Pharmacogenomics

In Silico Toxicity: N-Desmethyldapoxetine Safety Profile vs. Didesmethyl Metabolite

In silico toxicity assessment using the Toxicity Estimation Software Tool (T.E.S.T.) and CAESAR carcinogenicity model predicts that didesmethylation of dapoxetine may increase carcinogenic potential, whereas the N-desmethyl metabolite (N-desmethyldapoxetine) is not flagged for elevated carcinogenicity risk [1]. In this study of 11 dapoxetine phase I metabolites identified by UHPLC-ESI-Q-TOF, N-dealkylation (producing DED) was the main metabolic route, while the potentially harmful didesmethylated products were minor biotransformation products.

In silico toxicology Carcinogenicity prediction Metabolite safety

Regulatory-Grade Reference Standard Status for ANDA and Pharmacopeial Compliance

N-Desmethyl Dapoxetine Hydrochloride (CAS 157166-71-7) is supplied as a fully characterized reference standard with detailed characterization data compliant with regulatory guidelines, and can be used for analytical method development, method validation (AMV), and Quality Control (QC) for Abbreviated New Drug Application (ANDA) submissions or commercial production of dapoxetine [1]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [2]. This formal regulatory acceptance distinguishes N-desmethyldapoxetine from less-characterized or research-grade impurity standards.

Reference standard ANDA quality control Pharmacopeial traceability

High-Value Application Scenarios for N-Desmethyldapoxetine in Pharmaceutical R&D and Quality Control


Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Dapoxetine Active Moiety

N-Desmethyldapoxetine (DED) must be independently quantified in PK studies because it is equipotent to dapoxetine at SERT (IC50 <1.0 nM) yet exhibits substantially lower unbound exposure (AUC ~50%, Cmax ~23% of parent) [1]. PK/PD models that aggregate total drug-related material without resolving DED from the inactive N-oxide metabolite (IC50 = 282 nM) will misattribute pharmacological activity. A pure DED reference standard enables construction of a multi-analyte PK model that accurately partitions the active moiety contribution for bioequivalence and dose-proportionality assessments.

CYP2D6 Pharmacogenetic Bridging and Drug-Drug Interaction Studies

The formation clearance of DED varies over 10-fold depending on CYP2D6 genotype, with most variant alleles reducing clearance to 20–91% of wild-type [1]. DED reference material is indispensable for in vitro CYP phenotyping assays and for clinical pharmacogenetic bridging studies that assess the impact of CYP2D6 polymorphism on dapoxetine metabolism. It also serves as the key analyte in drug-drug interaction (DDI) studies where co-administered CYP2D6 inhibitors (e.g., fluoxetine, paroxetine) may disproportionately suppress the active metabolite pathway.

Genotoxic Impurity Risk Assessment and Safety Qualification in ANDA

In silico toxicity data indicate that didesmethylated dapoxetine metabolites carry predicted carcinogenic potential, while N-desmethyldapoxetine does not [1]. In ANDA impurity profiling, N-desmethyldapoxetine can serve as a qualified, lower-risk marker for the N-demethylation impurity class, allowing sponsors to set scientifically justified acceptance criteria that distinguish the monodesmethyl impurity from the more toxicologically concerning didesmethyl species. This differentiation can reduce the burden of genotoxicity qualification studies.

Stability-Indicating HPLC Method Development and Forced Degradation Studies

N-Desmethyldapoxetine Hydrochloride is a specified impurity and potential degradation product of dapoxetine drug substance [1]. A characterized reference standard with full Certificate of Analysis (CoA), HPLC purity data, and pharmacopeial traceability (USP/EP) enables robust development of stability-indicating methods as per ICH Q2(R1). This is critical for forced degradation studies, shelf-life determination, and batch-to-batch QC release testing in commercial dapoxetine manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-desmethyldapoxetine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.